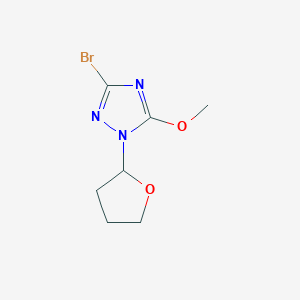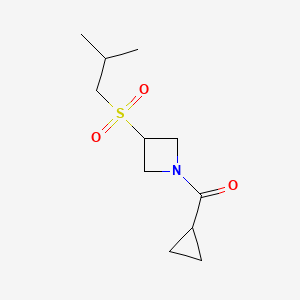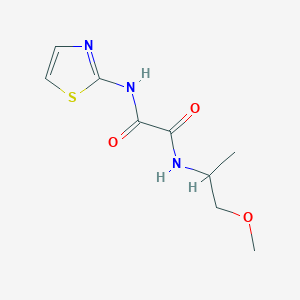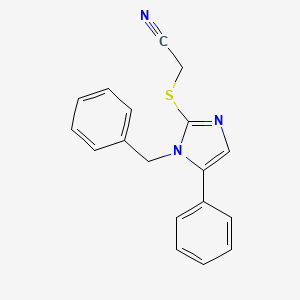![molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6](/img/no-structure.png)
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a quinazoline ring, an oxadiazole ring, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an oxadiazole ring, and methoxyphenyl groups . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the quinazoline and oxadiazole rings, as well as the methoxyphenyl groups . The exact reactions it could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicidal Activity
The synthesis and evaluation of triketone-containing quinazoline-2,4-diones have shown promising directions in herbicide discovery. These novel compounds exhibit excellent herbicidal activity against a broad spectrum of weeds and demonstrate superior crop selectivity, suggesting their potential as effective herbicides for field use (Wang et al., 2014). Furthermore, the development of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors highlights their utility in addressing weed resistance, showcasing significant herbicidal activity and crop safety (He et al., 2020).
Pharmaceutical Applications
Antimicrobial and Antitumor Activity
New derivatives of quinazoline-2,4-dione have been synthesized and tested for antimicrobial activities against various bacterial strains and fungi, revealing their potential as antimicrobial agents (Gupta et al., 2008). Additionally, the exploration of novel bioactive 1,2,4-oxadiazole natural product analogs indicates significant antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Maftei et al., 2013).
Green Chemistry
CO2 Fixation
The chemical fixation of CO2 into 2-aminobenzonitriles presents a sustainable method for synthesizing quinazoline-2,4(1H,3H)-diones, offering an environmentally friendly approach to producing these valuable compounds. This method aligns with green chemistry principles, providing a straightforward route to generate quinazoline-2,4-diones efficiently and sustainably (Vessally et al., 2017).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and methoxyphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methoxybenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "phosphorus oxychloride", "4-methoxyphenylhydrazine", "sodium hydroxide", "acetic acid", "ethanol", "chloroacetyl chloride" ], "Reaction": [ "Synthesis of 2-phenylquinazolin-4(3H)-one: 2-aminobenzoic acid is reacted with 4-methoxybenzaldehyde in the presence of urea and acetic anhydride to form 2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: 4-methoxyphenylhydrazine is reacted with 2-phenylquinazolin-4(3H)-one in the presence of sodium acetate and ethanol to form 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in the presence of triethylamine to form 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one is reacted with hydrazine hydrate in the presence of ethanol to form 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one is reacted with phosphorus oxychloride and 4-methoxyphenylhydrazine in the presence of sodium hydroxide and acetic acid to form 3-(4-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylquinazolin-4(3H)-one." ] } | |
| 1326904-06-6 | |
Molekularformel |
C24H18N4O5 |
Molekulargewicht |
442.431 |
IUPAC-Name |
3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30) |
InChI-Schlüssel |
SNPORZDHVLBDBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)
![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)


![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)

